3-Amino-1-(2-chloro-5-methoxyphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-chloro-5-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIMMPYRWURYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea
Retrosynthetic Analysis and Strategic Design for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org The primary goal is structural simplification by identifying key bond disconnections that correspond to reliable forward synthetic reactions. wikipedia.orgamazonaws.com
For this compound, the most logical retrosynthetic disconnection is at the C-N bonds of the urea (B33335) moiety. This leads to two primary strategic approaches:
Strategy A: Amine-Isocyanate Route This strategy involves disconnecting the bond between the urea carbonyl and the nitrogen atom of the substituted phenyl ring. This "transform" suggests a forward synthesis involving the condensation of an isocyanate with an amino donor. The corresponding precursors, or "synthons," are an electrophilic 2-chloro-5-methoxyphenyl isocyanate and a nucleophilic amino donor, for which hydrazine (B178648) is the synthetic equivalent.
Strategy B: Carbonylating Agent Route An alternative disconnection breaks the bond between the urea carbonyl and the terminal NH₂ group's nitrogen. This approach points to a synthesis using 2-chloro-5-methoxyaniline (B1294355) and a carbonylating agent to form an activated intermediate (like a carbamate (B1207046) or chloroformate), which then reacts with a suitable amino donor precursor.
The choice between these strategies often depends on the availability and stability of the precursors, as well as reaction efficiency and scalability. amazonaws.com
Classical and Modern Approaches to Urea Bond Formation in the Synthesis of this compound
The formation of the urea bond is the cornerstone of the synthesis. Both well-established and contemporary methods are applicable.
The reaction between an isocyanate and an amine is a highly efficient and widely used method for forming unsymmetrical ureas. In this case, 2-chloro-5-methoxyphenyl isocyanate is reacted with a hydrazine derivative. asianpubs.orgnih.gov
The process typically involves dissolving the isocyanate in a suitable solvent, such as acetone, and adding the hydrazine source while maintaining temperature control. asianpubs.org The reaction generally proceeds smoothly at room temperature to afford the desired urea derivative in good yield and purity. asianpubs.org
Table 1: Typical Reaction Parameters for Amine-Isocyanate Condensation
| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration | Outcome |
| Aryl Isocyanate | Amine/Hydrazine | Acetone | Room Temp - 40°C | 3-4 hours | High yield, simple filtration |
Data synthesized from representative urea syntheses. asianpubs.org
When direct isocyanate condensation is not ideal, alternative pathways using carbonylating agents offer significant flexibility. These agents act as a C1 building block, bridging two amine fragments. organic-chemistry.org
Phosgene (B1210022) and its Equivalents: Historically, toxic gases like phosgene (COCl₂) were common. However, due to safety concerns, safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now preferred. asianpubs.orgchemistryviews.org Triphosgene can be used to convert an amine, such as 2-chloro-5-methoxyaniline, into the corresponding isocyanate in situ, which then reacts with the amino donor. asianpubs.org
CO₂ as a Carbonyl Source: Modern, greener approaches utilize carbon dioxide (CO₂) as a non-toxic and abundant C1 source. ionike.comresearchgate.net These reactions often require a catalyst, such as a palladium system or the use of ionic liquids, to facilitate the carbonylation of amines under pressure. chemistryviews.orgionike.comacs.org
Other Carbonylating Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) provide a mild and effective method for urea synthesis. The amine (2-chloro-5-methoxyaniline) first reacts with CDI to form an activated carbamoyl-imidazole intermediate, which then smoothly reacts with the second amine (hydrazine) to yield the final urea product.
Table 2: Comparison of Carbonylating Agents for Urea Synthesis
| Carbonylating Agent | Advantages | Disadvantages | Typical Conditions |
| Triphosgene | Highly reactive, effective | Generates HCl, requires careful handling | Organic solvent (e.g., acetone), often with a base |
| Carbon Dioxide (CO₂) | Non-toxic, sustainable, abundant | Often requires high pressure and/or catalyst | Catalytic system (e.g., Pd-based), elevated temperature |
| Carbonyldiimidazole (CDI) | Mild conditions, high selectivity | Higher reagent cost | Anhydrous solvent (e.g., Toluene), room or elevated temp |
This table provides a general comparison based on literature for urea synthesis. organic-chemistry.orgchemistryviews.orgionike.com
Precursor Material Synthesis and Optimization for this compound
2-chloro-5-methoxyaniline is a critical precursor. A common and effective route for its synthesis starts with 4-chloro-1-methoxy-2-nitrobenzene. chemicalbook.com This nitroaromatic compound undergoes reduction of the nitro group to an amine. A widely used method for this transformation is catalytic hydrogenation or, more conveniently in a laboratory setting, chemical reduction.
A documented procedure involves refluxing 4-chloro-1-methoxy-2-nitrobenzene with hydrazine hydrate (B1144303) in the presence of a catalyst like iron(III) chloride and activated carbon in a solvent such as methanol. chemicalbook.com This method has been reported to produce 2-chloro-5-methoxyaniline in high yield (e.g., 98%). chemicalbook.com
Table 3: Example Synthesis of 2-chloro-5-methoxyaniline
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 4-chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate, Iron(III) chloride, Activated Carbon | Methanol | Reflux, 16 hours | 98% |
Data from a documented synthesis procedure. chemicalbook.com
The terminal amino group (-NH-NH₂) of the target molecule is derived from a hydrazine-based precursor.
Hydrazine Hydrate: This is the most direct and common source for the terminal N-amino group. chemicalbook.com It is a strong nucleophile that readily reacts with electrophilic partners like isocyanates or other activated carbonyl species.
Protected Hydrazines: In more complex syntheses or where chemoselectivity is a concern, protected forms of hydrazine may be used. For instance, tert-butyl carbazate (B1233558) can be employed. The Boc-protecting group can be removed in a subsequent step after the urea bond has been formed.
In-situ Generation from Amides: An alternative strategy involves the Hofmann rearrangement of a primary amide. For example, a reaction of a primary amide with an oxidizing agent like phenyliodine diacetate can generate an isocyanate intermediate in situ, which can then be trapped by an ammonia (B1221849) source to form a substituted urea. thieme-connect.com This approach, while indirect, highlights the versatility of modern synthetic methods for accessing urea functionalities.
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
The formation of the urea linkage in this compound from its precursors, primarily 2-chloro-5-methoxyaniline and a suitable amino group source, is a critical step where selectivity plays a pivotal role.
Chemo- and Regioselectivity:
The primary challenge in the synthesis of unsymmetrical ureas like this compound lies in controlling which nitrogen atoms from the two different amine precursors react with the carbonyl source. The reaction between an amine and an isocyanate is a common method for forming urea bonds. In the context of the target molecule, this would typically involve the reaction of 2-chloro-5-methoxyphenyl isocyanate with a protected hydrazine or ammonia equivalent.
The regioselectivity of this reaction is generally high. The isocyanate group is highly electrophilic and will readily react with the nucleophilic amino group. The challenge often lies in the synthesis of the isocyanate precursor itself and preventing self-reaction or polymerization.
Alternatively, phosgene or its safer equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI), can be used to form the urea bond by reacting sequentially with the two different amine components. bris.ac.uk In such a multi-step, one-pot synthesis, the order of addition of the amines is crucial for achieving the desired regioselectivity. Typically, the less reactive amine (in this case, the substituted aniline) is reacted first with the phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride or imidazolide, which then reacts with the more reactive amine (the amino group precursor) to yield the final unsymmetrical urea.
The inherent electronic properties of the starting aniline (B41778), 2-chloro-5-methoxyaniline, influence its reactivity. The presence of the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group on the aromatic ring modulates the nucleophilicity of the amino group, which can be a factor in controlling the reaction rate and selectivity.
Stereoselectivity:
The compound this compound itself is not chiral. Therefore, stereoselectivity is not a consideration in its direct synthesis unless a chiral center is introduced through the use of chiral reagents or catalysts, which is not a common strategy for this type of molecule. However, it's worth noting that in the broader context of urea synthesis, stereoselectivity becomes highly important when synthesizing chiral ureas that may have applications as catalysts or pharmaceuticals. rsc.org For instance, the synthesis of chiral ureas can be achieved using chiral amines as starting materials.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact and improve process safety and efficiency.
Atom Economy:
Use of Safer Solvents and Reagents:
The choice of solvents and reagents significantly impacts the greenness of a synthetic process. Traditional syntheses of ureas often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. mdpi.comresearchgate.net For instance, performing the urea formation reaction in water, if feasible, would be a significant green improvement. mdpi.com
Furthermore, replacing hazardous reagents like phosgene with safer alternatives like N,N'-carbonyldiimidazole (CDI) is a crucial aspect of greening the synthesis of ureas. bris.ac.uk The direct synthesis from amines and carbon dioxide is also a highly attractive green alternative, although it often requires specific catalysts and conditions. nih.govmdpi.com
Energy Efficiency and Catalysis:
Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of catalysts can facilitate reactions under milder conditions and improve selectivity, thereby contributing to a more energy-efficient process. rsc.org While the direct synthesis of this compound may not always be catalytic, the development of catalytic methods for the formation of unsymmetrical ureas is an active area of research. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach, although its application to the synthesis of this specific urea is not yet established. rsc.org
Data on Green Chemistry Metrics:
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. researchgate.netrsc.org |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. bris.ac.uk |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. mdpi.comresearchgate.net |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using raw materials which are renewable rather than depleting. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. mdpi.comrsc.org |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Reaction Mechanisms and Chemical Transformations of 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea
Fundamental Reactivity Profiles of the Urea (B33335) Moiety in 3-Amino-1-(2-chloro-5-methoxyphenyl)urea
The urea core is central to the molecule's reactivity, exhibiting both nucleophilic and electrophilic characteristics. The electronic properties of the nitrogen and carbon atoms within this moiety are significantly influenced by resonance. The lone pairs of electrons on the nitrogen atoms can be delocalized into the adjacent carbonyl group, which impacts their reactivity. nih.gov
The structure of this compound contains three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophilic centers. However, their nucleophilicity varies. The nitrogen atoms of the urea backbone have their nucleophilicity attenuated due to the delocalization of their lone pairs into the carbonyl group, a common feature of amides. nih.gov While the nitrogen of urea is considered weakly nucleophilic, it can still react with strong electrophiles. nih.gov
The terminal hydrazinyl amino group (-NH2) is generally the most nucleophilic site in the molecule. Its reactivity is less sterically hindered and it behaves as a potent nucleophile, similar to other nucleophilic amino acids or amino-substituted heterocycles. nih.gov This terminal nitrogen readily participates in reactions with a wide range of electrophiles.
Conversely, the carbonyl carbon of the urea moiety is an electrophilic center. The carbon-oxygen double bond is highly polarized due to the greater electronegativity of oxygen, resulting in a partial positive charge on the carbon atom. libretexts.orgncert.nic.in This electrophilicity is a key factor in its reactions, making it susceptible to attack by nucleophiles. ncert.nic.in Resonance structures for the urea group further emphasize this charge separation, highlighting the Lewis acid character of the carbonyl carbon. nih.govlibretexts.org While the adjacent nitrogen atoms donate electron density and can moderate this electrophilicity, the carbon atom remains a primary site for nucleophilic attack.
Derivatization Strategies for this compound
The distinct reactive sites on this compound allow for a variety of derivatization strategies, enabling the synthesis of a diverse range of new chemical entities. These strategies include modifying the urea nitrogens and leveraging the reactivity of the terminal amino group.
The nitrogen atoms of the urea backbone can undergo acylation and alkylation, typically requiring a base to enhance their nucleophilicity by deprotonation. semanticscholar.org Acylation with reagents like acyl chlorides or anhydrides can introduce new functional groups, a common strategy in the synthesis of complex ureas and thioureas. researchgate.net Alkylation can also be achieved, which may alter the conformational properties of the urea moiety. nih.gov
Table 1: Potential Acylation and Alkylation Reactions
| Reaction Type | Reagent Class | Example Reagent | Potential Product Structure |
|---|---|---|---|
| Acylation | Acyl Halide | Acetyl Chloride | N-acetylated urea derivative |
| Acylation | Acid Anhydride | Acetic Anhydride | N-acetylated urea derivative |
| Alkylation | Alkyl Halide | Methyl Iodide | N-methylated urea derivative |
| Sulfonylation | Sulfonyl Chloride | Toluenesulfonyl Chloride | N-sulfonylated urea derivative |
The terminal amino group is a prime site for condensation reactions, particularly with carbonyl-containing compounds such as aldehydes and ketones. ncert.nic.in These reactions, often catalyzed by acid, proceed through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or Schiff base). This type of transformation is a foundational step in the synthesis of many larger, more complex molecules and heterocyclic systems. nih.govnih.gov
Table 2: Potential Condensation Reactions
| Reactant Class | Example Reactant | Intermediate/Product Type | Reaction Conditions |
|---|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | Schiff Base (Imine) | Acid catalysis, reflux |
| Aliphatic Ketone | Acetone | Schiff Base (Imine) | Acid catalysis |
| Dicarbonyl Compound | 2,4-Pentanedione | Enamine | Reflux in ethanol |
| Ketoester | Ethyl acetoacetate | Hydrazone derivative | Acetic acid |
The reactivity of the terminal amino group, often in concert with the adjacent urea nitrogen, provides a powerful platform for synthesizing fused heterocyclic systems. Condensation with bifunctional electrophiles can initiate a sequence of reactions leading to the formation of new rings. For instance, reaction with β-ketoesters or malonic esters can lead to the formation of pyrazole (B372694) or pyrimidine-type structures. Similarly, reactions with reagents like carbon disulfide or cyanogen (B1215507) bromide can be used to construct five-membered heterocyclic rings such as triazoles or thiadiazoles. rsc.org These cyclization reactions are pivotal in medicinal chemistry for creating novel molecular scaffolds. nih.govresearchgate.net
Table 3: Potential Cyclization Reactions for Heterocycle Synthesis
| Reagent | Potential Heterocyclic Product | General Mechanism |
|---|---|---|
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolone derivative | Condensation followed by intramolecular cyclization |
| Carbon Disulfide | Thiadiazole or Triazole-thione derivative | Nucleophilic attack followed by cyclization and elimination |
| Phosgene (B1210022) or Triphosgene (B27547) | Triazinone derivative | Double acylation and cyclization |
| Diketene | Acetoacetylated intermediate for further cyclization | Acylation of the terminal amino group |
Hydrolytic Stability and Degradation Pathways of this compound
The hydrolytic stability of phenylurea compounds, a class to which this compound belongs, is significantly influenced by environmental conditions such as pH, temperature, and the presence of catalysts. researchgate.net Generally, phenylureas are relatively stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4–10. oup.com However, under more vigorous acidic or basic conditions, hydrolysis can occur.
Hydrolytic Degradation:
The primary point of hydrolytic cleavage in phenylurea derivatives is the urea bridge. This can proceed through different mechanisms depending on the pH.
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is thought to proceed via an A-1 mechanism. rsc.orgresearchgate.net This involves the protonation of the urea, followed by a rate-determining attack of water. researchgate.net For many phenylureas, this leads to the formation of a substituted aniline (B41778) and, ultimately, carbon dioxide and ammonia (B1221849) or their derivatives. For this compound, this would theoretically yield 2-chloro-5-methoxyaniline (B1294355) and other smaller molecules. The rate of acid hydrolysis can be influenced by the nature and position of substituents on the phenyl ring. rsc.org
Base-Catalyzed Hydrolysis: In basic media (pH 12-14), an addition-elimination mechanism is proposed for the hydrolytic decomposition of phenylureas. rsc.org The reaction involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea group. At very high pH, the dissociation of the aryl -NH group can form an unreactive conjugate base, leading to a leveling-off of the reaction rate. rsc.org
Other Degradation Pathways:
Beyond hydrolysis, other degradation pathways for phenylurea compounds, particularly those used as herbicides, have been studied. These are often initiated by microbial action or photochemical processes. oup.comguidechem.com
Photochemical Degradation: Exposure to sunlight can induce phototransformation. For halogenated phenylureas, photohydrolysis is a primary reaction. guidechem.com Other photochemical reactions include photooxidations and rearrangements. guidechem.com
Microbial Degradation: Soil microorganisms can degrade phenylurea compounds. Common metabolic pathways involve N-dealkylation (demethylation or demethoxylation) of the urea side chain, followed by hydrolysis of the resulting intermediates to their corresponding aniline derivatives. oup.com While this compound does not have N-alkyl groups, the terminal amino group could be subject to microbial transformations.
The degradation of phenylurea herbicides can lead to the formation of various intermediate products, some of which may have different toxicity profiles than the parent compound. oup.com
Table 1: General Degradation Pathways of Phenylurea Herbicides and Potential Products for this compound
| Degradation Type | General Phenylurea Pathway | Potential Products from this compound |
| Acid Hydrolysis | Cleavage of urea bridge to form aniline derivative. rsc.orgresearchgate.net | 2-chloro-5-methoxyaniline, ammonia, carbon dioxide |
| Base Hydrolysis | Cleavage of urea bridge via addition-elimination. rsc.org | 2-chloro-5-methoxyaniline, ammonia, carbon dioxide |
| Photodegradation | Photohydrolysis of halogenated derivatives, photooxidation. guidechem.com | Hydroxylated and other oxidized derivatives |
| Microbial Degradation | N-dealkylation followed by hydrolysis. oup.com | Not directly applicable due to lack of N-alkyl groups. However, other microbial transformations of the amino and phenyl groups are possible. |
Transition Metal-Catalyzed Transformations Involving this compound
Direct studies on transition metal-catalyzed reactions specifically involving this compound are scarce. However, the functional groups present in the molecule—an aniline-like structure, a urea moiety, and a halogenated aromatic ring—are all known to participate in various transition metal-catalyzed transformations.
Cross-Coupling Reactions: The chloro-substituent on the phenyl ring could potentially participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds. For instance, a Suzuki-Miyaura coupling could replace the chlorine atom with a new aryl or alkyl group.
C-H Activation: The C-H bonds on the aromatic ring could be targets for transition metal-catalyzed C-H activation/functionalization reactions. nih.govresearchgate.net This would allow for the direct introduction of new functional groups onto the phenyl ring without pre-functionalization.
Reactions of the Urea Moiety: The urea functionality itself can be involved in metal-catalyzed reactions. For example, phenylureas can react with alkynes in the presence of a catalyst to form heterocyclic structures like pyrimidines. acs.org
Reactions involving the Amino Group: The terminal amino group could act as a directing group in some C-H activation reactions or could be functionalized through various metal-catalyzed processes.
Table 2: Potential Transition Metal-Catalyzed Reactions for this compound Based on Analogue Reactivity
| Reaction Type | Metal Catalyst (Example) | Potential Transformation |
| Suzuki-Miyaura Coupling | Palladium (e.g., PdCl₂(dppf)) nih.gov | Replacement of the chlorine atom with an aryl or vinyl group. |
| Heck Reaction | Palladium (e.g., Pd(OAc)₂) nih.gov | Coupling of the aryl chloride with an alkene. |
| Sonogashira Coupling | Palladium/Copper (e.g., PdCl₂, CuI) acs.org | Coupling of the aryl chloride with a terminal alkyne. |
| C-H Arylation | Cobalt, Iridium researchgate.net | Direct formation of a new C-C bond at a C-H position on the ring. |
| Cycloaddition | Silver (e.g., Ag₂CO₃) acs.org | Reaction with alkynes to form heterocyclic products. |
Reaction Kinetics and Thermodynamics of this compound Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles from studies on related phenylurea compounds can provide some insight.
Reaction Kinetics:
The kinetics of phenylurea hydrolysis have been shown to be dependent on pH, temperature, and buffer concentration. researchgate.netcapes.gov.br
pH Dependence: The rate of hydrolysis typically varies with pH. For some phenylureas, a rate maximum is observed in acidic conditions, which can be attributed to the reduced water activity at high acid strengths. researchgate.net In basic conditions, the rate can level off at high pH due to the formation of an unreactive conjugate base. rsc.org
Catalysis: The hydrolysis can be catalyzed by acids and bases. researchgate.net Bifunctional acid-base buffers have been shown to be efficient catalysts for the hydrolysis of some phenylureas. researchgate.net
Temperature Effects: As with most chemical reactions, the rate of hydrolysis of phenylureas increases with temperature. researchgate.net
Oxidation Kinetics: The kinetics of oxidation of some phenylurea herbicides by ozone have been studied and found to follow pseudo-first-order kinetics. nih.govnih.gov The rate constants for these reactions are influenced by the substituents on the phenyl ring. nih.govnih.gov
Thermodynamics:
Table 3: Factors Influencing Reaction Kinetics of Phenylurea Transformations
| Factor | Influence on Phenylurea Reactions |
| pH | Affects the rate of hydrolysis, with different mechanisms dominating in acidic and basic conditions. researchgate.netresearchgate.netrsc.org |
| Temperature | Generally increases the rate of hydrolysis and other degradation reactions. researchgate.net |
| Catalysts | Acids, bases, and certain buffer systems can catalyze hydrolysis. researchgate.net Transition metals catalyze a variety of synthetic transformations. nih.govresearchgate.net |
| Substituents | The electronic and steric nature of substituents on the phenyl ring influences reaction rates. rsc.orgnih.gov |
| Oxidants | The type and concentration of oxidizing agents (e.g., ozone) determine the rate and pathway of oxidative degradation. nih.govnih.gov |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea and its Analogues
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its analogues. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In a typical ¹H NMR spectrum of a related compound, 3-amino-1-(4-methoxyphenyl)urea, key signals include those for the methoxy (B1213986) protons, which appear in the range of 3.83–3.86 ppm, and the aromatic protons, observed between 7.89–7.91 ppm. For analogues containing a 1,2,3-triazole ring, the chemical shifts for the aryl carbons are observed in the 115.98–157.78 ppm region in the ¹³C NMR spectrum. nih.gov The methoxy carbon in such structures typically resonates around 55.85 ppm due to the shielding effect of the adjacent oxygen atom. nih.gov
The development of novel phosphinecarboxamides through nickel-catalyzed cross-coupling reactions also utilizes NMR for structural verification. acs.org Yields of these reactions are often determined by ¹H NMR spectroscopy using an internal standard like 1,3,5-trimethoxybenzene. acs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Urea (B33335) Derivatives and Analogues.
| Functional Group | Atom | Typical Chemical Shift (ppm) |
| Methoxy | ¹H | 3.83 - 3.86 |
| Aromatic | ¹H | 7.89 - 7.91 |
| Aryl | ¹³C | 115.98 - 157.78 |
| Methoxy | ¹³C | ~55.85 |
| Carbonyl (Urea) | ¹³C | >155 |
| Note: Chemical shifts are dependent on the specific molecular structure and solvent used. |
To further elucidate complex structures and resolve signal overlap, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data between different nuclei, offering a more complete picture of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are neighbors.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms.
For instance, in the structural elucidation of newly isolated natural products, key HMBC and COSY correlations are instrumental in defining the molecular structure. beilstein-journals.org These techniques are routinely used to analyze complex organic molecules, including various derivatives that may be synthesized from this compound.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase, which can differ significantly from their solution-state conformations. This technique is particularly useful for studying crystalline materials, including co-crystals and polymorphs.
Studies on urea inclusion compounds using ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR have shown that the chemical shifts of guest molecules can be significantly altered upon inclusion, reflecting conformational changes. researchgate.net For example, large downfield shifts of up to 5 ppm have been attributed to a change from a mix of gauche and trans conformers in solution to exclusively gauche conformations within the urea channels. researchgate.net The carbonyl group of urea itself in a urea-potassium intercalate shows a characteristic peak at 162.1 ppm in the ¹³C CP/MAS NMR spectrum. researchgate.net
Joint solid-state NMR and Density Functional Theory (DFT) studies on urea-loaded copper benzoate (B1203000) have demonstrated the ability to reproduce observed ¹³C chemical shifts with reasonable accuracy, aiding in the assignment of signals in paramagnetic systems. st-andrews.ac.uknih.govst-andrews.ac.uk This combined experimental and computational approach is powerful for understanding complex solid-state structures.
X-ray Crystallography of this compound and its Co-crystals/Salts
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a strategy used to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov Urea is recognized as a versatile co-crystal former due to its ability to form robust hydrogen bonds. nih.gov
Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular conformation, including critical torsion angles that define the spatial arrangement of different parts of the molecule. For example, in the crystal structure of N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea, a related class of compounds, the molecule adopts a trans-cis configuration with respect to the positions of the substituent groups around the C-N bonds of the thiourea (B124793) core. researchgate.net The dihedral angle between the benzene (B151609) ring and the thiourea fragment was found to be 9.35 (8)°. researchgate.net
In another example, 2-Amino-5-nitrophenyl 2-chlorophenyl ketone, an intramolecular hydrogen bond helps to maintain the planarity of the 2-aminobenzoyl group, with a dihedral angle of 14.6 (6)° between it and the carbonyl group. researchgate.net Such detailed conformational data is crucial for understanding structure-property relationships.
The stability of a crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography, often complemented by Hirshfeld surface analysis, is used to identify and characterize these interactions.
In many urea-containing co-crystals, hydrogen bonding is the dominant intermolecular force. For instance, in a co-crystal of urea and 3-hydroxyl-2-naphthoic acid, the carboxylic acid group of the co-former connects to the amide group of urea via an amide-acid heterosynthon. nih.gov Other hydrogen bonding patterns of the C=O···H-N type are also observed. nih.gov
In the crystal structure of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, molecules are linked by N—H···O and C—H···N hydrogen bonds, creating a three-dimensional network. nih.gov Hirshfeld surface analysis of this compound revealed that the most significant contributions to crystal packing come from H···H (46.0%), C···H/H···C (35.1%), and N···H/H···N (10.5%) contacts. nih.gov The analysis of these interactions is fundamental to crystal engineering and the design of new materials with desired properties.
Table 2: Key Crystallographic and Intermolecular Interaction Data for Related Urea and Amide Compounds.
| Compound/Co-crystal | Crystal System | Space Group | Key Intermolecular Interactions |
| Urea:3-hydroxyl-2-naphthoic acid | Monoclinic | C2/c | Amide-acid heterosynthon, C=O···H-N |
| 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile | - | - | N—H···O, C—H···N, C—H···π |
| N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea | Monoclinic | C2/c | N—H···S, Cl···Cl |
| Ambroxol:p-hydroxybenzoic acid:H₂O | - | - | N–H···O, H···Br, C···H |
| Data is illustrative of interactions found in similar molecular systems. |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of Synthesized this compound Analogues
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. This is a critical step in confirming the identity of newly synthesized compounds.
HRMS instruments, such as those utilizing electrospray ionization (ESI), can measure mass-to-charge ratios (m/z) with very high accuracy, typically to within a few parts per million (ppm). This level of precision enables the differentiation between molecules with the same nominal mass but different elemental formulas.
For example, the elemental composition of a new natural product, pseudomonin D, was established from its deprotonated molecular ion [M-H]⁻ at m/z 238.0723 in the negative mode high-resolution ESI mass spectrum, corresponding to the formula C₁₁H₁₂NO₅. beilstein-journals.org Similarly, the protonated molecular ion [M+H]⁺ is often used in positive mode HRMS. beilstein-journals.org
For a derivative like 3-amino-1-(2,4-difluoro-5-methoxyphenyl)urea, predicted m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared to experimental data to confirm the structure. uni.lu This precise mass information is a cornerstone of modern chemical analysis and is essential for the characterization of novel analogues of this compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of molecular structures. In the context of this compound, these methods are instrumental in identifying key functional groups, elucidating the substitution pattern on the phenyl ring, and providing profound insights into the nature and extent of intra- and intermolecular hydrogen bonding. The vibrational modes of the molecule are sensitive to the electronic environment and steric constraints imposed by the chloro, methoxy, and amino substituents, as well as the urea moiety.
Functional Group Analysis
Key vibrational modes anticipated for this compound are detailed in the table below. These frequencies are based on typical ranges observed for similar functional groups in various chemical environments.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Urea (-NH-CO-NH₂) | N-H Stretching (Amide A) | 3500 - 3200 | Often appears as multiple bands due to symmetric and asymmetric stretching, and the presence of hydrogen bonding. |
| C=O Stretching (Amide I) | 1700 - 1630 | The position is highly sensitive to hydrogen bonding; increased hydrogen bonding shifts the peak to lower wavenumbers. | |
| N-H Bending (Amide II) | 1650 - 1550 | Involves coupling of N-H bending and C-N stretching. | |
| C-N Stretching | 1400 - 1200 | ||
| Amino (-NH₂) | N-H Stretching | 3500 - 3300 | Typically two bands for asymmetric and symmetric stretching. |
| N-H Scissoring | 1650 - 1580 | ||
| Aromatic Ring (C₆H₃) | C-H Stretching | 3100 - 3000 | |
| C=C Stretching | 1600 - 1450 | A series of bands characteristic of the phenyl ring. | |
| C-H Bending (in-plane and out-of-plane) | 1200 - 690 | The pattern of out-of-plane bending is indicative of the substitution pattern on the ring. | |
| Chloro (C-Cl) | C-Cl Stretching | 800 - 600 | |
| Methoxy (-OCH₃) | C-O-C Asymmetric Stretching | 1275 - 1200 | |
| C-O-C Symmetric Stretching | 1075 - 1020 | ||
| CH₃ Stretching | 2995 - 2950 (asymmetric), 2850 - 2815 (symmetric) |
Note: The specific wavenumbers for this compound may vary based on the physical state (solid or solution) and the specific crystalline or conformational structure.
In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational spectra of molecules like this compound. nih.gov Such theoretical calculations can provide a set of harmonic vibrational frequencies and their corresponding intensities, which, when appropriately scaled, can show good agreement with experimental spectra and aid in the definitive assignment of complex vibrational modes.
Hydrogen Bonding Analysis
Hydrogen bonding plays a crucial role in defining the supramolecular architecture and physicochemical properties of urea derivatives. In this compound, several possibilities for both intramolecular and intermolecular hydrogen bonding exist, which can be effectively studied using vibrational spectroscopy.
Intramolecular Hydrogen Bonding: The ortho-positioning of the amino group relative to the urea linkage on the phenyl ring could potentially lead to the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the urea. Spectroscopic evidence for such an interaction would include a downfield shift in the ¹H NMR spectrum for the involved N-H proton and a red shift (shift to lower frequency) of the C=O stretching vibration in the FTIR spectrum. nih.gov Another possibility is an interaction between the amino group and the adjacent methoxy group, although this is generally considered weaker.
Intermolecular Hydrogen Bonding: Urea moieties are well-known for forming strong intermolecular hydrogen bonds. The N-H groups of the urea and the terminal amino group can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions lead to the formation of dimers or extended polymeric chains in the solid state. The presence of strong intermolecular hydrogen bonding is typically indicated by:
A significant broadening and shifting of the N-H stretching bands to lower wavenumbers (e.g., below 3400 cm⁻¹) in the FTIR spectrum.
A noticeable red shift in the C=O (Amide I) stretching frequency.
The study of related systems, such as ortho-(4-tolylsulfonamido)benzamides, has demonstrated the utility of FTIR, NMR, and X-ray diffraction in confirming the presence and nature of both intra- and intermolecular hydrogen bonds. nih.gov For instance, the downfield shift of an N-H proton signal in ¹H-NMR is a strong indicator of its participation in a hydrogen bond. nih.govruc.dk
Excess infrared spectroscopy has also been employed to investigate hydrogen bonding interactions in systems with competing functional groups, providing detailed insights into which groups preferentially form hydrogen bonds. nih.gov In the case of this compound, such studies could reveal the competitive hydrogen bonding between the urea N-H, the amino N-H, the carbonyl oxygen, and the methoxy oxygen.
Theoretical and Computational Chemistry Approaches to 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. These calculations offer a detailed view of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and conformational preferences of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can determine the most stable three-dimensional arrangement of the atoms. researchgate.netmaterialsciencejournal.org These calculations involve optimizing the molecular structure to find the lowest energy conformation.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Urea) | ~1.25 Å |
| C-N Bond Lengths (Urea) | ~1.38 Å |
| N-N Bond Length | ~1.42 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O (Methoxy) Bond Length | ~1.37 Å |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the carbonyl group in the urea (B33335) moiety, making it a primary site for hydrogen bonding. researchgate.net The amino group and the hydrogen atoms on the urea nitrogen atoms would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. researchgate.net The aromatic ring will also display regions of negative potential above and below the plane, characteristic of π-systems. researchgate.net Such maps are crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) provides insight into the molecule's excitability and ability to engage in chemical reactions. materialsciencejournal.org
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the substituted phenyl ring, which act as the primary electron donors. researchgate.net Conversely, the LUMO is likely to be distributed over the electron-withdrawing urea carbonyl group. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations help in understanding the charge transfer characteristics within the molecule. materialsciencejournal.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.2 eV |
Molecular Dynamics (MD) Simulations of this compound in Solution and Solid States
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for temperature and solvent effects. These simulations are invaluable for understanding conformational flexibility and intermolecular interactions in condensed phases.
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. MD simulations in different solvents (e.g., water, DMSO) can reveal how the solvent polarity and hydrogen bonding capacity affect the molecule's preferred shape and flexibility. In polar solvents, it is expected that conformations allowing for strong hydrogen bonding with the solvent will be favored. For instance, the urea and amino groups will likely form hydrogen bonds with water molecules, which can stabilize specific rotamers. The choice of solvent can also impact the HOMO-LUMO energy gap, potentially leading to shifts in spectroscopic properties. materialsciencejournal.org
Simulation of Intermolecular Interactions
MD simulations are particularly useful for studying how molecules of this compound interact with each other in the solid state or in concentrated solutions. These simulations can predict the formation of dimers or larger aggregates through intermolecular hydrogen bonds. The primary hydrogen bonding motif is expected to involve the carbonyl oxygen of one molecule acting as a hydrogen bond acceptor and the N-H groups of the urea and amino moieties of another molecule acting as donors. These interactions are fundamental to the crystal packing in the solid state and can influence properties such as solubility and melting point.
In Silico Prediction of Potential Molecular Interactions and Binding Modes
The prediction of how a molecule like this compound might interact with biological targets is a cornerstone of modern computational drug discovery. In silico techniques allow researchers to model and simulate these interactions, providing insights that can guide the synthesis and testing of new therapeutic agents. nih.gov These methods are broadly categorized into ligand-based and structure-based approaches, both of which can be powerfully applied to understand the potential biological activity of urea derivatives. nih.gov
Ligand-Based and Structure-Based Approaches
Ligand-based and structure-based methods represent two primary strategies in computational drug design. nih.gov The choice between them often depends on the available information about the biological target. ebi.ac.uk
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules (ligands) with known activity exists. ebi.ac.uknih.gov This approach relies on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. ebi.ac.uk For a compound like this compound, an LBVS campaign would involve comparing its structural and physicochemical properties to a database of known active compounds, such as established kinase inhibitors. The similarity is measured using molecular descriptors, which can be 2D (e.g., connectivity) or 3D (e.g., shape and pharmacophoric features). ebi.ac.uk
Structure-Based Virtual Screening (SBVS) , conversely, requires the 3D structure of the target macromolecule, typically a protein, which is often obtained through techniques like X-ray crystallography or NMR spectroscopy. biointerfaceresearch.com The core of SBVS is molecular docking, a process that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. biointerfaceresearch.com In the case of this compound, docking simulations would be performed against the binding site of a relevant target, such as a protein kinase. These simulations calculate a "docking score," an estimate of the binding free energy, which helps to rank potential inhibitors. nih.gov The urea moiety is particularly important in this context, as it can form multiple hydrogen bonds with protein residues, a key factor in achieving high binding affinity. nih.gov
Often, the most powerful approach is to integrate both ligand- and structure-based methods to enhance the reliability of the predictions. nih.govnih.gov For instance, a pharmacophore model (a ligand-based concept) can be used to pre-filter a large compound library before performing more computationally intensive docking calculations (a structure-based method). nih.gov
Table 1: Comparison of Ligand-Based and Structure-Based Approaches
| Feature | Ligand-Based Approach | Structure-Based Approach |
|---|---|---|
| Primary Requirement | A set of known active ligands. | 3D structure of the biological target. |
| Core Principle | Similar molecules have similar activities. | Complementarity of shape and chemistry between ligand and target. |
| Key Technique | Similarity searching, pharmacophore mapping, QSAR. | Molecular docking, molecular dynamics simulations. |
| Primary Output | Ranking of database compounds based on similarity to known actives. | Prediction of binding pose and affinity (e.g., docking score). |
| Applicability for the Urea Derivative | Comparing to known urea-based inhibitors to find similar compounds. | Docking into the active site of a target protein (e.g., a kinase) to predict binding. |
Pharmacophore Modeling for Urea Derivatives
Pharmacophore modeling is a powerful ligand-based technique that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. csmres.co.uk A pharmacophore model is an abstract 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
For urea derivatives, which are prevalent in medicinal chemistry, pharmacophore modeling is particularly useful for identifying novel inhibitors. nih.govnih.gov The process typically begins by aligning a set of known active urea-containing molecules and identifying the common chemical features that are crucial for their biological activity. csmres.co.uknih.gov The urea group itself is a key pharmacophoric element due to its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov
In the context of this compound, a pharmacophore model could be developed based on its structure and other known inhibitors of a target of interest. This model would likely include:
A hydrogen bond acceptor (the urea carbonyl oxygen).
Two hydrogen bond donors (the urea N-H groups).
A hydrophobic/aromatic feature (the 2-chloro-5-methoxyphenyl ring).
An additional hydrogen bond donor/acceptor or aromatic feature from the 3-amino group.
Once generated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases for other molecules that match the required features, a process known as pharmacophore-based virtual screening. csmres.co.uknih.gov This is a computationally efficient method to identify structurally diverse compounds that may possess the desired biological activity. dovepress.com Studies have successfully used this approach to identify novel urea-type inhibitors for targets like nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Feature Type | Potential Origin in the Molecule | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) of the urea group | Forms hydrogen bonds with donor residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | N-H groups of the urea moiety | Forms hydrogen bonds with acceptor residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | Amino group (-NH2) | Can participate in additional hydrogen bonding interactions. |
| Aromatic/Hydrophobic (HY/AR) | 2-chloro-5-methoxyphenyl ring | Engages in hydrophobic or π-stacking interactions with the target. |
| Halogen Bond Donor | Chlorine atom | Can form halogen bonds, a specific type of non-covalent interaction. |
Reaction Mechanism Simulation and Transition State Analysis using Computational Methods
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like substituted ureas. researchgate.net Methods such as Density Functional Theory (DFT) are used to model the reaction pathway, identify intermediate structures, and, most importantly, locate the transition state—the highest energy point along the reaction coordinate. researchgate.netacs.org
The synthesis of an unsymmetrical urea like this compound typically involves the reaction of an isocyanate with an amine. nih.govorganic-chemistry.org A plausible synthetic route could involve the reaction of 2-chloro-5-methoxyphenyl isocyanate with a protected hydrazine (B178648), followed by deprotection.
Computational simulation of such a reaction would involve several steps:
Modeling Reactants and Products: The 3D structures and energies of the reactants (e.g., the isocyanate and the amine) and the final product (the urea derivative) are calculated.
Mapping the Potential Energy Surface: The computational model simulates the approach of the reactants, calculating the change in the system's energy as the new C-N bond forms. This maps out the potential energy surface of the reaction.
Locating the Transition State (TS): The highest point on the lowest energy path between reactants and products is the transition state. Its structure represents the fleeting molecular arrangement at the peak of the energy barrier. DFT calculations can optimize the geometry of this TS. acs.org
Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
These simulations can provide deep insights that are difficult to obtain experimentally. For example, DFT studies on urea formation have been used to determine whether a reaction proceeds through a stepwise or a concerted mechanism and to analyze the effect of different solvents or catalysts on the reaction barrier. researchgate.netacs.org By understanding the transition state and the factors that stabilize it, chemists can optimize reaction conditions to improve the yield and efficiency of the synthesis of valuable compounds like this compound.
Table 3: Hypothetical DFT Calculation Data for a Urea Synthesis Step
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| E_reactants | Energy of the isolated reactants (isocyanate + amine). | 0.0 (Reference) |
| E_TS | Energy of the transition state. | +15.5 |
| E_products | Energy of the final urea product. | -25.0 |
| Ea (Activation Energy) | The energy barrier for the reaction (E_TS - E_reactants). | +15.5 |
| ΔE_rxn (Reaction Energy) | The overall energy change of the reaction (E_products - E_reactants). | -25.0 |
Applications of 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea in Chemical Biology and Materials Science Excluding Clinical Data
Exploration of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea as a Molecular Probe for Biological Pathways
Small, drug-like molecules are invaluable as chemical probes for dissecting complex biological pathways. The general structure of this compound, featuring a diaryl urea-like core, is found in numerous biologically active compounds, suggesting its potential as a scaffold for developing such probes. nih.gov The mechanism of action for urea (B33335) derivatives often involves interaction with specific molecular targets like enzymes or receptors, thereby modulating their activity. The precise biological context and application determine the specific pathways and targets involved.
Table 1: Examples of In Vitro Activity of Urea-Based Compounds
| Compound Class | Target | Activity/Observation |
| Aminoazole-benzopyrone hybrids | α-glucosidase | Inhibitory activity with IC50 values in the micromolar range. nih.gov |
| N-phenylureas | General | Act as ligands in binding studies or as precursors for biologically active compounds. |
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea | Not specified | Studied for anti-inflammatory and anticancer properties. evitachem.com |
This table is illustrative and based on the activities of related urea derivatives, not this compound itself.
Structure-activity relationship (SAR) studies are fundamental to optimizing a compound's potency and selectivity. nih.gov For diaryl urea derivatives, SAR studies have revealed key insights. The nature and position of substituents on the aromatic rings significantly influence biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound with a 2-CH3-5-NO2 substitution on the phenyl ring was found to be the most active against α-glucosidase. nih.gov This suggests that a combination of electron-donating and electron-withdrawing groups can enhance inhibitory activity. nih.gov The urea linkage itself is a critical pharmacophore, often forming essential hydrogen bonds with the target protein. nih.gov
Table 2: General SAR Insights from Diaryl Urea Analogues
| Structural Feature | Influence on Activity | Example |
| Phenyl Ring Substituents | Electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -NO2) groups can modulate activity. nih.gov | The electron-donating methoxy (B1213986) group can increase the electron density of the aromatic ring, which may alter reaction kinetics compared to electron-withdrawing chloro substituents. |
| Urea Moiety | Acts as a hydrogen bond donor and acceptor, crucial for target binding. nih.gov | The N-H groups of the urea can form hydrogen bonds with carbonyl oxygen atoms of the protein backbone. |
| Conformational Flexibility | The relative orientation of the phenyl rings and the planarity of the urea group can affect binding affinity. nih.gov | N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and solid state. nih.gov |
This table summarizes general trends observed in SAR studies of various urea derivatives.
Understanding how a compound affects cellular processes is key to elucidating its mechanism of action. Studies on biphenyl (B1667301) urea-based analogues in triple-negative breast cancer cell lines have shown that these compounds can induce mitochondrial membrane depolarization and inhibit superoxide (B77818) dismutase activity. This disruption of mitochondrial function and ATP synthesis contributes to their cytotoxic effects. It was noted that these effects were more pronounced in cancer cells compared to noncancerous cells. Such investigations at the cellular and sub-cellular level provide valuable insights into the therapeutic potential and mechanisms of action of urea-based compounds.
Derivatization of this compound for Enhanced Molecular Recognition
Chemical derivatization is a common strategy to improve the molecular recognition properties of a parent compound. nih.gov For this compound, several positions are amenable to modification. The primary amino group (-NH2) can be acylated, alkylated, or used as a handle to attach other functional groups. The urea nitrogens can also be substituted, although this can affect the hydrogen-bonding pattern. Furthermore, the aromatic ring could be further functionalized. The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine, a versatile method that allows for the rapid generation of diverse analogues. nih.gov For instance, complex urea derivatives have been synthesized by reacting isocyanates with various amine nucleophiles to produce N,N'-disubstituted or N,N,N'-trisubstituted unsymmetrical ureas. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound
The urea functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). This allows urea molecules to self-assemble into predictable and robust one-dimensional chains or tapes. researchgate.net These chains can then interact with each other to form more complex two- or three-dimensional networks. The substituents on the urea, in this case, the 2-chloro-5-methoxyphenyl and amino groups, would play a significant role in modulating these higher-order structures through steric effects and additional intermolecular interactions.
Crystal engineering aims to design solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net In urea-based compounds, the hydrogen bond is the most important and reliable interaction for building supramolecular architectures. researchgate.net N,N'-disubstituted ureas typically form a characteristic one-dimensional hydrogen-bonded chain. The specific conformation of the urea molecule and the packing of these chains in the crystal lattice are influenced by the substituents. For example, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea reveals intermolecular hydrogen bonds involving the urea groups. researchgate.net The presence of the chloro and methoxy groups on the phenyl ring of this compound would influence the crystal packing through dipole-dipole interactions and potential weaker C-H···O or C-H···Cl hydrogen bonds, in addition to the dominant N-H···O hydrogen bonds of the urea tape.
Table 3: Common Hydrogen Bonding Motifs in Urea Derivatives
| Motif | Description | Role in Supramolecular Assembly |
| N-H···O=C | The primary hydrogen bond between the N-H of one urea and the carbonyl oxygen of another. | Forms one-dimensional chains or tapes, the fundamental building block of urea-based crystals. researchgate.net |
| N-H···N | Can occur in certain conformations or with specific substituents. | Can lead to different packing arrangements and network dimensionalities. |
| C-H···O/Cl | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups. | Can provide additional stability to the crystal lattice and influence the overall packing. |
This table highlights common hydrogen bonding interactions that are expected to play a role in the crystal structure of this compound.
Formation of Gels, Polymers, or Metal-Organic Frameworks (MOFs)
The molecular architecture of this compound, featuring a urea moiety and a primary amino group, provides significant potential for its use as a building block in supramolecular chemistry and polymer science. These functional groups are capable of forming strong, directional hydrogen bonds, which are fundamental to the self-assembly processes that lead to the formation of gels and the synthesis of polymers.
Supramolecular Gels:
Low-molecular-weight gelators (LMWGs) are organic molecules that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a gel. jst.go.jp The urea group is a particularly effective functional group for LMWGs due to its high planarity and its capacity to act as both a hydrogen bond donor (the N-H groups) and an acceptor (the carbonyl oxygen). jst.go.jpresearchgate.net This allows for the formation of extensive, one-dimensional hydrogen-bonded chains, which can entangle and cross-link to form the characteristic fibrous aggregates of a supramolecular gel. jst.go.jp
In the case of this compound, the urea group can form robust, repeating hydrogen bond motifs with neighboring molecules. The primary amino group (-NH2) can also participate in this hydrogen-bonding network, potentially leading to more complex and stable gel structures. The self-assembly process is typically initiated by a change in conditions such as temperature or solvent composition, which triggers a nucleation event followed by fiber growth. semanticscholar.orgnih.gov Studies on similar urea derivatives have shown that this self-assembly is a directional process, leading to well-defined fibrous structures. semanticscholar.org The formation of these networks is a non-covalent process, making the resulting gels potentially responsive to external stimuli. jst.go.jp
Polymers:
The presence of a reactive primary amino group makes this compound a suitable monomer for the synthesis of polyureas. Polyureas are a class of polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their main chain. nih.gov They are typically synthesized through the step-growth polymerization reaction between a diisocyanate and a diamine. nih.gov
This compound could potentially be used in several ways:
As a chain extender or co-monomer: It can be reacted with diisocyanates. The primary amino group would react with an isocyanate group to form a new urea linkage, incorporating the 2-chloro-5-methoxyphenyl moiety as a pendant group along the polymer backbone. nih.gov
To form novel polymers: While traditional polyurea synthesis involves diamines, alternative, non-isocyanate routes are being explored that use urea itself or its derivatives. rsc.org Methodologies involving the reaction of amines with phosgene (B1210022) alternatives like N,N'-Carbonyldiimidazole (CDI) could also be employed to synthesize polymers from this compound. nih.gov
The properties of the resulting polymer would be significantly influenced by the rigid and polar nature of the urea groups, as well as the steric and electronic effects of the substituted phenyl ring. Aromatic polyureas are often characterized by high thermal stability and mechanical strength due to extensive hydrogen bonding. sphinxsai.com
Interactive Data Table: Potential Interactions and Polymerization Reactions
| Functional Group | Potential Interaction/Reaction | Resulting Structure | Relevant Field |
|---|---|---|---|
| Urea Moiety | Intermolecular Hydrogen Bonding | Supramolecular Fibrous Network | Materials Science (Gels) |
| Primary Amino Group | Reaction with Diisocyanate | Polyurea Chain | Polymer Chemistry |
| Primary Amino Group | Reaction with Phosgene Equivalent (e.g., CDI) | Isocyanate Intermediate for Polymerization | Polymer Chemistry |
Potential in Agricultural Chemistry: Herbicidal or Insecticidal Activity Mechanisms at a Molecular Level (excluding application/dosage)
This compound belongs to the phenylurea class of chemical compounds. chemicalbook.com Phenylurea derivatives, such as Diuron and Linuron (B1675549), are widely used as herbicides, and their mechanism of action at the molecular level is well-established. pomais.comchemicalwarehouse.comresearchgate.net The primary target for this class of herbicides is the inhibition of photosynthesis. nih.gov
Molecular Mechanism of Herbicidal Activity:
The herbicidal action of phenylureas is based on their ability to interrupt the light-dependent reactions of photosynthesis, specifically within Photosystem II (PSII), a protein complex located in the thylakoid membranes of chloroplasts. researchgate.netcornell.edufbn.com
The detailed molecular mechanism involves the following steps:
Binding to the D1 Protein: After absorption by the plant, the phenylurea molecule translocates to the chloroplasts. There, it binds to a specific site on the D1 protein, a core component of the PSII reaction center. chemicalwarehouse.comfrontiersin.org This binding site is known as the QB-binding niche, which is normally occupied by the mobile electron carrier plastoquinone (B1678516) (PQ). cornell.edudoubtnut.com
Inhibition of Electron Transport: By occupying the QB-binding site, the phenylurea herbicide physically blocks the binding of plastoquinone. This blockage interrupts the photosynthetic electron transport chain, preventing the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. cornell.edudoubtnut.com
Cessation of ATP and NADPH Production: The halt in electron flow stops the production of ATP (adenosine triphosphate) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), the two essential molecules that provide energy for the fixation of CO2 in the Calvin cycle. cornell.edu
Secondary Effects and Plant Death: The inhibition of electron transport leads to a buildup of highly energetic molecules and the formation of reactive oxygen species (ROS), such as superoxide radicals. researchgate.net These ROS cause rapid oxidative damage to cellular components, including lipids (lipid peroxidation), proteins, and chlorophyll, leading to membrane damage, chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant. researchgate.netcornell.edu
The presence of the chloro and methoxy substituents on the phenyl ring of this compound is critical for its activity. These groups influence the molecule's electronic properties and its ability to fit into and interact with the D1 protein binding pocket, thereby determining the efficacy of photosynthetic inhibition. drughunter.comyoutube.com While the primary mechanism is photosynthesis inhibition, some phenylureas like linuron have also been shown to act as androgen receptor antagonists in vertebrates, though this is a separate mechanism from its herbicidal effect in plants. nih.govoup.commedchemexpress.comnih.gov
Interactive Data Table: Molecular Targets of Phenylurea Herbicides
| Herbicide Class | Primary Molecular Target | Specific Binding Site | Consequence of Binding |
|---|---|---|---|
| Phenylureas | Photosystem II (PSII) | QB-binding niche on the D1 protein | Blockage of electron transport from QA to QB |
| Phenylureas | Photosystem II (PSII) | D1 Protein | Inhibition of CO2 fixation and ATP/NADPH synthesis |
| Phenylureas | Chloroplasts | Thylakoid Membrane | Generation of Reactive Oxygen Species (ROS), leading to lipid peroxidation and cell death |
Advanced Analytical Methodologies for Detection and Quantification of 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea in Research Settings
Chromatographic Separation Techniques for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea and its Metabolites/Degradants (e.g., HPLC, GC-MS)
Chromatographic methods are paramount for separating the target analyte from complex matrices and for the simultaneous analysis of its potential metabolites or degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for the analysis of phenylurea compounds due to their thermal instability, which makes Gas Chromatography (GC) challenging without derivatization. newpaltz.k12.ny.uschromatographyonline.com For "this compound," a reversed-phase HPLC (RP-HPLC) method would be the standard approach. This typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov
The mobile phase is generally a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. chromatographyonline.comnih.gov Detection is commonly achieved using an ultraviolet (UV) diode-array detector (DAD), which can monitor absorbance at multiple wavelengths. nih.gov The aromatic nature of "this compound" makes it inherently suitable for UV detection; a wavelength around 245 nm is often effective for related phenylurea compounds. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), a powerful technique for identifying and quantifying trace levels of the compound and its metabolites based on their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS): While direct GC analysis of thermally labile phenylureas is problematic, GC-MS is highly effective for analyzing potential degradation products, such as aromatic amines (e.g., 2-chloro-5-methoxyaniline), which may form from the cleavage of the urea (B33335) linkage. newpaltz.k12.ny.uschromatographyonline.comnih.gov To improve volatility and thermal stability for GC analysis, these amine degradants often require a derivatization step. nih.gov GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries. nih.govshimadzu.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. nih.gov
Table 1: Representative HPLC Conditions for Analysis of Related Phenylurea Compounds
| Parameter | Typical Conditions | Rationale/Benefit |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds like phenylureas. nih.gov |
| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of a range of compounds with varying polarities, suitable for separating the parent compound from potential metabolites. nih.gov |
| Detector | Diode Array Detector (DAD) or UV-Vis | DAD allows for monitoring at multiple wavelengths (e.g., 210-245 nm) to optimize detection and check for peak purity. chromatographyonline.comnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. chromatographyonline.com |
| Sample Preparation | Solid-Phase Extraction (SPE) | Used to preconcentrate the analyte from dilute solutions and remove interfering matrix components. newpaltz.k12.ny.uschromatographyonline.com |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry offers a rapid and cost-effective means for the quantitative analysis of "this compound," particularly in samples with a relatively simple matrix. These methods rely on the principle that the compound absorbs light in the ultraviolet-visible range.
Direct UV-Vis spectrophotometry can be used, as the substituted phenyl ring acts as a chromophore. However, for enhanced sensitivity and to overcome interference from other absorbing species, derivatization reactions are often employed to produce a new, intensely colored chromophore that absorbs at a longer, more specific wavelength. nih.gov A common derivatization agent for urea-containing compounds is p-dimethylaminobenzaldehyde (PDAB), which reacts with the urea moiety under strong acidic conditions to form a colored product measurable in the visible region. nih.govresearchgate.net
Another modern approach involves the use of nanoparticles. For instance, silver nanoparticles (AgNPs) can be used where the complexation of the urea derivative with the nanoparticles causes a change in their surface plasmon resonance, leading to a measurable shift in the absorbance spectrum. researchgate.netamericanelements.comnih.gov This method can offer high sensitivity. nih.gov
Table 2: Comparison of Spectrophotometric Derivatization Methods for Urea Compounds
| Method | Reagent | Principle | Detection Wavelength (λmax) |
|---|---|---|---|
| Ehrlich's Reaction | p-dimethylaminobenzaldehyde (PDAB) | Condensation reaction with the urea group in strong acid to form a colored Schiff base. nih.gov | ~430-520 nm nih.govresearchgate.net |
| Diacetyl Monoxime Method | Diacetyl Monoxime | Reaction with urea in the presence of acid and an oxidizing agent to form a pink-colored complex. nih.gov | ~520 nm nih.gov |
| Nanoparticle-Based Assay | Silver Nanoparticles (AgNPs) | Complexation of the analyte with AgNPs, causing a shift in the surface plasmon resonance peak. nih.gov | ~445 nm lidsen.com |
Electrochemical Detection Methods
Electrochemical methods provide a highly sensitive platform for the detection of "this compound" by measuring changes in electrical signals (current, potential) resulting from its interaction with an electrode surface. The presence of electroactive functional groups—specifically the primary amino group and the substituted aromatic ring—makes this compound a candidate for direct electrochemical analysis via oxidation.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the redox behavior of the compound and develop quantitative methods. rsc.org For enhanced selectivity and to lower detection limits, chemically modified electrodes are often developed. These can include:
Nanomaterial-Based Sensors: Electrodes modified with materials like multi-walled carbon nanotubes (MWCNTs) or metal oxide nanoparticles can increase the electrode's surface area and catalytic activity, amplifying the electrochemical response. mdpi.com
Molecularly Imprinted Polymers (MIPs): A highly selective approach involves creating a polymer film on the electrode surface with "imprinted" cavities that are sterically and chemically complementary to the target analyte. uga.edu This creates a sensor that can selectively bind "this compound" even in the presence of structurally similar compounds. uga.edu
These sensors can be designed to be simple, rapid, and cost-effective, making them suitable for high-throughput screening in research settings. mdpi.com
Table 3: Overview of Electrochemical Detection Strategies for Urea and Amine Compounds
| Technique | Electrode Type | Principle of Detection | Key Advantage |
|---|---|---|---|
| Voltammetry (CV, DPV) | Glassy Carbon, Gold, or Platinum Electrode | Direct oxidation of the amine or urea functional groups on the electrode surface. rsc.org | Simplicity and direct analysis without derivatization. |
| Amperometry | Enzyme-Modified Electrode (e.g., Urease) | Measures current from the byproducts of an enzymatic reaction (e.g., ammonia). nih.gov | High specificity due to enzyme-substrate interaction. |
| Impedance Spectroscopy | Molecularly Imprinted Polymer (MIP) Sensor | Measures the change in charge transfer resistance at the electrode surface upon analyte binding to imprinted cavities. rsc.orguga.edu | Superior selectivity for the target molecule. |
| Potentiometry | Ion-Selective Electrode | Measures the change in potential at an electrode due to interaction with the analyte or its reaction products. nih.gov | Low cost and simple instrumentation. |
Development of Novel Analytical Probes for Research Purposes
For specialized research applications, such as cellular imaging or tracking the compound's interactions within a biological system, novel analytical probes can be developed. These probes are typically based on modifying the structure of "this compound" to incorporate a reporter group, most commonly a fluorophore.
The design of such probes often follows a receptor-spacer-reporter format. The core "this compound" structure can act as the recognition unit (receptor). This is attached to a fluorescent molecule (reporter) whose optical properties change upon a specific event or interaction.
Key strategies for probe development include:
Reaction-Based Probes: These probes are designed to undergo a specific chemical reaction with an analyte, such as an enzyme or a reactive species, which then triggers a change in fluorescence. researchgate.netrsc.org For instance, a probe could be designed where the amino group of the target compound is essential for a fluorescence "turn-on" reaction. researchgate.netmdpi.com
Photoinduced Electron Transfer (PET) Sensors: In a PET sensor, the recognition event modulates the rate of electron transfer between the receptor part and the attached fluorophore. nih.gov This can switch the fluorescence from an "off" to an "on" state (or vice-versa), providing a clear signal. nih.gov The amine group in the target molecule could potentially act as a PET quencher or be part of the recognition site that modulates quenching. mdpi.com
Derivatization Reagents: Small, reactive fluorescent tags can be used to label the compound. For example, reagents like 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) react with primary amines to yield a highly fluorescent product, enabling sensitive detection in complex mixtures after separation. researchgate.net
These custom-designed probes are powerful tools for elucidating the mechanisms of action and localization of compounds in advanced research settings.
Future Research Directions and Unaddressed Challenges in 3 Amino 1 2 Chloro 5 Methoxyphenyl Urea Chemistry
Opportunities for Asymmetric Synthesis and Chiral Derivatization
The presence of a chiral center, if introduced, could profoundly influence the biological activity and material properties of derivatives of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. However, the development of asymmetric syntheses to produce enantiomerically pure forms of this compound or its derivatives is a significant and unaddressed challenge.
Future research could focus on establishing stereoselective synthetic routes. This might involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the urea (B33335) linkage or in subsequent modifications of the molecule. The development of such methods would be a critical step towards exploring the potential of its chiral derivatives in fields like pharmacology, where enantiomers of a compound can exhibit markedly different effects.
Furthermore, the amino group in this compound presents an ideal handle for chiral derivatization. Reagents containing chiral moieties could be reacted with the amino group to form diastereomers, which could then be separated using standard chromatographic techniques. This approach would not only provide access to enantiomerically enriched materials but also open the door to creating a library of chiral derivatives with diverse functionalities.
Integration into Complex Chemical Systems and Reaction Cascades
The multifunctionality of this compound, with its urea, amino, chloro, and methoxy (B1213986) groups, makes it an attractive building block for the synthesis of more complex molecular architectures. A significant area for future research lies in exploring its integration into multi-step reaction sequences and catalytic cascades.
For instance, the amino group can be a nucleophile or be transformed into various other functional groups, enabling its participation in a wide array of chemical transformations. Researchers could investigate its use in the synthesis of novel heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry. The urea moiety itself can act as a hydrogen-bond donor and acceptor, potentially directing the stereochemical outcome of reactions or facilitating self-assembly processes.
The development of one-pot or tandem reactions involving this compound would be a particularly elegant and efficient strategy for constructing complex molecules. Such reaction cascades would minimize waste and purification steps, aligning with the principles of green chemistry.
Advanced Computational Modeling of this compound Reactivity
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict and understand the reactivity and properties of this compound. Advanced computational modeling can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms, thereby guiding future experimental work.
Density Functional Theory (DFT) calculations could be employed to predict the most likely sites for electrophilic and nucleophilic attack, to model the transition states of potential reactions, and to calculate spectroscopic properties that could aid in the characterization of new derivatives. Such theoretical studies can help to rationalize the observed reactivity and to design more efficient synthetic routes.
Moreover, molecular dynamics simulations could be used to study the intermolecular interactions of this compound and its derivatives, particularly their hydrogen-bonding patterns. This would be crucial for understanding their behavior in solution and in the solid state, and for designing molecules with specific self-assembly properties.
Expanding the Scope of Molecular Probe Applications and Materials Science Innovations
The unique combination of functional groups in this compound suggests its potential as a scaffold for the development of novel molecular probes and advanced materials. The urea group is known for its ability to form strong and directional hydrogen bonds, which can be exploited in the design of supramolecular assemblies and functional materials.
As a molecular probe, the amino group could be functionalized with a fluorophore, allowing for the development of sensors for specific analytes or for monitoring biological processes. The substituted phenyl ring can be further modified to tune the electronic and photophysical properties of the resulting probe.
In materials science, derivatives of this compound could be investigated as building blocks for liquid crystals, gels, or polymers with tailored properties. The ability of the urea moiety to promote self-assembly could be harnessed to create ordered nanostructures with potential applications in electronics, catalysis, or drug delivery. The exploration of these avenues represents a significant but promising challenge for future research.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, and how do reaction conditions influence yield?
The synthesis typically involves urea-forming reactions, such as the carbamoylation of 2-chloro-5-methoxyaniline with an isocyanate precursor. Key parameters include:
- Temperature : Maintain 100–150°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic reactivity of the amine group .
- Catalysts : Use triethylamine or DMAP to accelerate urea bond formation . Yields >80% are achievable with strict control of stoichiometry and exclusion of moisture .
Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 identifies amine protons (~6.5–7.5 ppm) and urea carbonyl signals (~160 ppm) .
- IR spectroscopy : Confirm amide bonds via N-H stretching (3280–3485 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 256.05) .
Advanced Research Questions
Q. How can X-ray crystallography and hydrogen bonding analysis elucidate the solid-state structure of this urea derivative?
- Crystallography : Use SHELXL for refinement of single-crystal X-ray data to resolve bond lengths and angles, particularly the urea moiety’s planarity .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) patterns between urea N-H and carbonyl oxygen, critical for supramolecular assembly .
Q. What methodologies are employed to investigate the compound's reactivity under varying solvent and pH conditions?
- Kinetic studies : Monitor hydrolysis rates via HPLC under acidic (pH 2–4) or basic (pH 10–12) conditions. Acidic media accelerate hydrolysis due to carbonyl protonation .
- Solvent effects : Compare reaction rates in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess nucleophilic substitution feasibility at the chlorophenyl group .
Q. What in vitro and in silico approaches are used to evaluate its potential as a kinase inhibitor or receptor modulator?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or VEGFR2, leveraging the urea’s hydrogen-bonding capacity .
- Enzyme assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) to quantify potency .
- Cellular models : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
Q. How do kinetic and thermodynamic studies contribute to understanding its hydrolysis mechanisms?
- Rate constants : Use pseudo-first-order kinetics under controlled pH to derive activation energy (Eₐ) via Arrhenius plots .
- Isotopic labeling : ¹⁸O-tracing in hydrolysis products identifies nucleophilic attack pathways (e.g., water vs. hydroxide ion) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data?
- Reproducibility checks : Validate reaction conditions (e.g., anhydrous vs. ambient moisture) that may alter byproduct profiles .
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm structural assignments, especially for tautomeric forms .
Q. What strategies address conflicting bioactivity results across studies?
- SAR analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate structural determinants of activity .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Methodological Tables
Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 100–150°C | Prevents decomposition | |
| Solvent | DMF or DMSO | Enhances nucleophilicity | |
| Catalyst | Triethylamine | Reduces reaction time |
Table 2. Common Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| Urea N-H | 6.5–7.5 (¹H) | 3280–3485 (N-H stretch) | |
| Urea C=O | ~160 (¹³C) | ~1650 (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
